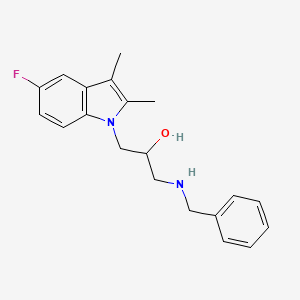

1-(benzylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol

Description

Properties

IUPAC Name |

1-(benzylamino)-3-(5-fluoro-2,3-dimethylindol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O/c1-14-15(2)23(20-9-8-17(21)10-19(14)20)13-18(24)12-22-11-16-6-4-3-5-7-16/h3-10,18,22,24H,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWUNFUMDOILHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)F)CC(CNCC3=CC=CC=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(benzylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indole Ring: The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Introduction of Fluorine and Methyl Groups: Fluorination and methylation can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) and methyl iodide, respectively.

Attachment of the Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions involving benzylamine and appropriate leaving groups.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(Benzylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones or aldehydes to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, depending on the reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

Neuropharmacology

The structural characteristics of 1-(benzylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol suggest its potential utility in treating central nervous system disorders. Compounds with similar structures have been studied for their roles as:

- Serotonin Receptor Modulators: The indole structure is known for its interaction with serotonin receptors, indicating potential applications in treating mood disorders such as depression and anxiety.

- Acetylcholinesterase Inhibitors: Preliminary studies suggest that this compound may inhibit acetylcholinesterase, an enzyme relevant in Alzheimer's disease treatment. This inhibition could enhance acetylcholine levels in the brain, improving cognitive function.

Drug Development

The synthesis of derivatives from this compound can lead to compounds with enhanced biological properties. The following table compares this compound with structurally similar compounds that have been explored for their pharmacological effects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Methylpiperazin-1-yl)-3-(5-fluoroindolyl)propan-2-ol | Contains a piperazine ring instead of benzylamine | Potentially different pharmacological profile due to piperazine moiety |

| 3-(4-Methylpiperazin-1-yl)-1-(5-fluoroindolyl)propan-2-one | Ketone instead of alcohol | May exhibit different reactivity and biological activity |

| N,N-Diethylaminopropanols with indole derivatives | Varying alkyl groups on nitrogen | Alters lipophilicity and receptor interaction profiles |

This table illustrates the diversity of derivatives that can be synthesized from the original compound, each potentially offering unique therapeutic benefits.

Neuropharmacological Studies

Research on similar indole-based compounds has demonstrated their effectiveness in modulating neurotransmitter systems. For instance:

- Serotonin Receptor Interaction: Studies indicate that indole derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression .

Inhibition Studies

Compounds structurally related to this compound have been evaluated for their ability to inhibit acetylcholinesterase activity. These studies highlight the potential for developing new treatments for neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 1-(benzylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The benzylamino group can enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Indole Substituents

- 1-(7-Chloro-2,3-dimethyl-1H-indol-1-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol (STK944927) Structural Differences: Replaces the 5-fluoro group with 7-chloro and substitutes benzylamino with 2-methylimidazole. Impact: Chlorine increases molecular weight (317.82 g/mol vs. Applications: Likely optimized for kinase inhibition, given imidazole’s role in coordinating metal ions in active sites .

- 1-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)-3-morpholin-4-ylpropan-2-ol Structural Differences: Features a morpholine ring instead of benzylamino and diphenyl substitution on indole. Impact: Morpholine improves solubility (logP reduced by ~0.5–1.0 units) due to its polar oxygen atom, while diphenyl groups increase steric bulk, possibly limiting membrane permeability . Synthesis: Prepared via nucleophilic substitution, contrasting with the target compound’s likely alkylation or reductive amination route .

Analogues with Alternative Amine Groups

- 1-(Butylamino)-3-(1H-indol-4-yloxy)propan-2-ol Structural Differences: Substitutes benzylamino with butylamine and indol-1-yl with indol-4-yloxy. The ether linkage (indol-4-yloxy) may confer resistance to enzymatic hydrolysis compared to the target’s direct indole-propanol linkage . Pharmacokinetics: Higher logP (predicted ~3.5 vs. ~2.8 for the target compound) suggests prolonged half-life but possible toxicity risks .

- 1-(2,3-Dimethyl-1H-indol-1-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol Structural Differences: Replaces benzylamino with furan-2-ylmethylamino. ~9.0 for benzylamino), altering ionization under physiological conditions . Applications: Furan’s electron-rich structure may enhance binding to serotonin receptors, suggesting neurological applications .

Compounds with Heterocyclic Core Modifications

- 1-(Benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol Structural Differences: Replaces indole with carbazole and adds chlorine atoms. Chlorine atoms increase molecular weight (399.32 g/mol) and halogen bonding capacity, enhancing DNA-binding affinity compared to the target compound . Synthesis: Requires multi-step cyclization, making it more complex than the target’s synthesis .

Pharmacological and Physicochemical Data Comparison

Biological Activity

1-(Benzylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol is a complex organic compound notable for its structural features, which include a benzylamino group and a 5-fluoro-2,3-dimethylindole moiety. This compound has garnered interest due to its potential biological activities, particularly in the realm of neuropharmacology and drug development targeting central nervous system (CNS) disorders.

The molecular formula of this compound is C₁₈H₃₁FN₂O, with a molecular weight of approximately 326.415 g/mol. Its structure includes an indole ring, which is often associated with various biological activities, including interactions with serotonin receptors and inhibition of acetylcholinesterase (AChE).

Neuropharmacological Potential

The indole structure is commonly linked to various neurotransmitter systems, particularly serotonin pathways. Compounds similar to this compound have been studied for their potential as:

- Serotonin Receptor Modulators : Preliminary studies suggest that this compound may interact with serotonin receptors, which could have implications for treating mood disorders such as depression and anxiety.

- Acetylcholinesterase Inhibitors : Given the structural similarities to known AChE inhibitors, this compound may also exhibit potential in treating neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic neurotransmission.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Moiety : The indole structure can be synthesized through cyclization reactions involving appropriate precursors.

- Benzylamine Substitution : The benzylamine group can be introduced via nucleophilic substitution reactions.

- Final Assembly : The final compound is obtained through condensation reactions that yield the desired propan-2-ol structure.

Case Studies

Although direct case studies on this specific compound are sparse due to its relatively recent introduction into the scientific literature, analogous compounds have been evaluated for their pharmacological properties:

Example Study

A study on related indole derivatives demonstrated significant AChE inhibition and neuroprotective effects in vitro. These findings support the hypothesis that this compound may possess similar bioactivity.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(benzylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of indole derivatives typically involves multi-step processes, including alkylation, nucleophilic substitution, or coupling reactions. For this compound:

- Step 1: Synthesize the 5-fluoro-2,3-dimethylindole core via Fischer indole synthesis or palladium-catalyzed cross-coupling for fluorination.

- Step 2: Introduce the propan-2-ol chain via epoxide ring-opening or Mitsunobu reaction.

- Step 3: Attach the benzylamino group using reductive amination or SN2 displacement.

Optimization Tips: - Use anhydrous conditions and catalysts like Pd(PPh₃)₄ for fluorination .

- Control stereochemistry during propan-2-ol formation using chiral catalysts or resolving agents .

- Monitor purity via HPLC (≥95%) and characterize intermediates with NMR (¹H/¹³C) and mass spectrometry .

Basic: Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C5, dimethyl groups at C2/C3 of indole).

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using C18 columns and UV detection at 254 nm .

- Mass Spectrometry (HRMS): Verify molecular weight (C₂₁H₂₄FN₂O; calc. 345.18 g/mol) and fragmentation patterns.

- FTIR: Identify functional groups (e.g., -OH stretch at 3300 cm⁻¹, indole N-H at 3400 cm⁻¹) .

Advanced: How do the 2,3-dimethyl substituents on the indole ring influence biological target interactions compared to non-alkylated analogs?

Methodological Answer:

The 2,3-dimethyl groups enhance:

- Lipophilicity: Increases membrane permeability (logP ~3.2 vs. ~2.5 for non-alkylated indoles), improving cellular uptake .

- Steric Effects: Alters binding pocket interactions in enzymes (e.g., COX-2 inhibition) by restricting rotational freedom.

- Metabolic Stability: Reduces oxidative metabolism at the indole ring, as shown in hepatic microsomal assays .

Experimental Validation: - Compare IC₅₀ values in enzymatic assays (e.g., COX-2 inhibition) between dimethylated and non-methylated analogs .

Advanced: What in vitro models are suitable for evaluating this compound’s anti-inflammatory potential, and how should assays be designed?

Methodological Answer:

- Cell Models: Use RAW 264.7 macrophages or THP-1 monocytes to measure cytokine suppression (IL-6, TNF-α) via ELISA.

- Enzymatic Assays: Test COX-2 inhibition using a fluorometric kit (e.g., Cayman Chemical #701080) with IC₅₀ determination.

- Dose-Response Design: Include positive controls (e.g., celecoxib) and test concentrations from 1 nM–100 µM.

Key Findings from Analog Studies: - A structurally related indole derivative showed 70% COX-2 inhibition at 10 µM .

Advanced: How can researchers resolve discrepancies in reported IC₅₀ values across enzymatic assays?

Methodological Answer:

Discrepancies arise from:

- Enzyme Source: Recombinant vs. tissue-derived enzymes (e.g., COX-2 from human platelets vs. bacterial expression).

- Assay Conditions: Variations in pH, cofactors (e.g., heme for COX activity), or incubation time.

Resolution Strategies: - Standardize protocols using guidelines from the Research Institute for Fragrance Materials (RIFM) .

- Validate results with orthogonal assays (e.g., fluorescence-based and radiometric measurements) .

Basic: What storage conditions are recommended to maintain compound stability?

Methodological Answer:

- Temperature: Store at -20°C in airtight, light-resistant vials.

- Solvent: Dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles.

- Purity Monitoring: Reassess via HPLC every 6 months; degradation >5% warrants repurification .

Advanced: What computational methods predict this compound’s binding modes with kinase targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 kinase).

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability.

- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds with benzylamino -NH) .

Advanced: How can metabolic pathways be elucidated using hepatic microsomal assays?

Methodological Answer:

- Incubation: Treat microsomes with NADPH and 10 µM compound for 60 min.

- Metabolite Detection: Use LC-MS/MS (Q-TOF) to identify phase I/II metabolites.

- Kinetic Analysis: Calculate intrinsic clearance (Clₙₜ) and compare to reference compounds .

Basic: What solubility profiles are critical for in vivo formulation?

Methodological Answer:

-

Solubility Data:

Solvent Solubility (mg/mL) DMSO 50 PBS (pH 7.4) <0.1 Ethanol 20 -

Formulation Tips: Use cyclodextrins or liposomal encapsulation for aqueous dosing .

Advanced: How does stereochemistry at the propan-2-ol moiety affect pharmacological activity?

Methodological Answer:

- Enantiomer Separation: Use chiral HPLC (Chiralpak AD-H column) with hexane:isopropanol (90:10).

- Activity Comparison:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.